2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide is a heterocyclic compound featuring a benzotriazole core linked via an acetamide bridge to a substituted thiazole moiety. The benzotriazole unit (1H-1,2,3-benzotriazol-1-yl) is a nitrogen-rich aromatic system known for its stability and versatility in medicinal chemistry, often contributing to π-π stacking interactions in biological targets . The thiazole ring at the terminal end is substituted with a 2-fluorophenyl group (ortho-fluorine) and a methyl group at positions 2 and 4, respectively.
The compound’s synthesis likely involves multi-step reactions, including:
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages, as seen in structurally analogous compounds (e.g., compounds 9a–9e in ) .
Amide Coupling: Activation of carboxylic acid derivatives (e.g., chloroacetyl chloride) to form the acetamide bridge .
Thiazole Formation: Condensation of thioureas with α-halo ketones or via Hantzsch thiazole synthesis .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-12-17(27-19(22-12)13-6-2-3-7-14(13)20)10-21-18(26)11-25-16-9-5-4-8-15(16)23-24-25/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXPXSLKMMTKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole and thiazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole or thiazole rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or thiazole rings.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its bioactive effects.
Comparison with Similar Compounds
Substitution Analysis:
- Thiazole vs. Thioacetamide : Replacement of the thiazole ring with a thioacetamide group (e.g., compound 38) reduces aromaticity but improves solubility, as evidenced by MIC data .
- Electron-Withdrawing Groups : Nitro (compound 13) and trifluoromethyl (MFCD03494417) substituents enhance electrophilicity, which may improve target engagement but reduce bioavailability .
Biological Activity
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H16FN5OS |
| Molecular Weight | 325.38 g/mol |
| CAS Number | [Insert CAS Number Here] |
Structure
The compound features a benzotriazole moiety linked to a thiazole derivative through an acetamide group. The presence of fluorine in the phenyl ring may influence its biological properties by enhancing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds containing benzotriazole and thiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Benzotriazoles have been shown to possess antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as antibacterial agents.
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways.
- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific kinases involved in cancer progression. Preliminary results indicated promising inhibitory effects, warranting further investigation into structure-activity relationships (SAR).
In Vitro Studies
Recent studies have focused on the pharmacological profile of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Testing | Agar diffusion method | Significant activity against E. coli and S. aureus |
| Cytotoxicity Assay | MTT assay on HeLa cells | IC50 values around 15 µM |
| Enzyme Inhibition | Kinase activity assays | Moderate inhibition of target kinases |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest moderate solubility and favorable permeability characteristics. Further studies are needed to evaluate metabolic stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
